1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine

Lipophilicity LogD Drug-likeness

Researchers seeking saturated 3D scaffolds for diversity screening need compounds with balanced permeability. This heterobifunctional oxadiazole building block addresses that need: • Fsp3 0.833-superior to dimethylamino, CF3, and cyclopropyl analogs (0.714-0.800) per Lovering et al. developability correlations. • ΔLogD 3.12 (pH 5.5→7.4) enables pH-dependent cellular uptake and lysosomal trapping studies. • Dual amine groups (primary + tertiary) support orthogonal derivatization strategies. Available as free base (CAS 1208611-88-4) or dihydrochloride salt (CAS 1208416-21-0, ≥95%). In stock, 1-5 day global lead time.

Molecular Formula C12H22N4O
Molecular Weight 238.33 g/mol
Cat. No. B15256624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine
Molecular FormulaC12H22N4O
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=NC(=NO1)C2(CCCC2)N
InChIInChI=1S/C12H22N4O/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12/h3-9,13H2,1-2H3
InChIKeyXKUBBJOWPFWROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine: Procurement-Relevant Physicochemical and Structural Profile


1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine (free base CAS 1208611-88-4; dihydrochloride CAS 1208416-21-0) is a heterobifunctional building block featuring a 1,2,4-oxadiazole core substituted at C5 with a diethylaminomethyl group (–CH₂–NEt₂) and at C3 with a 1-aminocyclopentyl moiety [1]. Its computed XLogP3-AA of 0.7 (PubChem) and experimentally reported LogP of ~1.5 place it in a moderate lipophilicity range, while its topological polar surface area (TPSA) of 68.2 Ų and five rotatable bonds confer a balanced profile of permeability and conformational flexibility compliant with Lipinski's Rule of Five [1][2]. The compound is catalogued primarily as a research screening compound and synthetic intermediate, distributed by Enamine (IDs EN300-58683, EN300-54661) and multiple reputable chemical suppliers [2].

Why In-Class 1,2,4-Oxadiazole Cyclopentanamines Cannot Be Casually Substituted: A Procurement Rationale


The 1,2,4-oxadiazole cyclopentanamine scaffold is highly sensitive to substitution at both the C3 and C5 positions, with even minor alkyl group variations producing measurable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and charge state that directly impact assay compatibility, solubility, and target engagement profiles [1][2]. The diethylaminomethyl group at C5 in the target compound is not a generic tertiary amine appendage; its two ethyl substituents generate a higher LogP, greater LogD shift across physiological pH, and a distinct basicity profile compared to the dimethylamino, trifluoromethyl, cyclopropyl, methyl, or unsubstituted analogs [1][2][3]. Substituting any of these analogs without experimental validation risks altering membrane permeability, off-target binding, and pharmacokinetic behavior in ways that cannot be predicted from the shared oxadiazole-cyclopentanamine core alone [1][2].

Quantitative Differentiation of 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine Versus Its Closest Structural Analogs


Lipophilicity and Ionization State Differentiation: LogP, LogD, and pH-Dependent Charge Profile

The target compound's diethylaminomethyl substituent confers a measured LogP of 1.50 (ChemBase, vendor-derived) and a computed XLogP3-AA of 0.7 (PubChem), with a LogD shift from −2.53 at pH 5.5 to +0.59 at pH 7.4 [1][2]. This contrasts with the dimethylamino analog (CID 54592519), which—with two methyl groups on the tertiary amine instead of ethyl groups—exhibits the same computed XLogP3-AA of 0.7 but a smaller molecular weight (free base MW ~210 vs. ~238 Da) and reduced van der Waals surface area for hydrophobic contacts [1][3]. The 5-trifluoromethyl analog (CID 43559946) exhibits a higher XLogP3-AA of 1.0 due to the strongly electron-withdrawing –CF₃ group, while the 5-methyl analog (CID 16227878) shows a lower XLogP3-AA of 0.5 [1][3]. The target compound's diethylamino group thus occupies an intermediate and tunable lipophilicity space distinct from both the less lipophilic dimethylamino and methyl variants and the more lipophilic –CF₃ analog [1]. The large ΔLogD between pH 5.5 and pH 7.4 (Δ = 3.12 log units) reflects substantial protonation-state sensitivity that can be exploited for pH-dependent solubility and permeability modulation—a feature quantitatively different from the non-ionizable –CF₃ analog (ΔLogD approximately zero) [2].

Lipophilicity LogD Drug-likeness Membrane permeability ADME

Rotatable Bond Count and Conformational Flexibility: Implications for Target Engagement Entropy

The target compound contains 5 rotatable bonds (PubChem computed), compared with 3 for the dimethylamino analog (CID 54592519), 2 for the 5-cyclopropyl analog (CID 43559723), and only 1 for the 5-trifluoromethyl (CID 43559946), 5-methyl (CID 16227878), and unsubstituted (CID 132300794) analogs [1][2]. The 5 rotatable bonds arise from the diethylamino group (2 × –CH₂–CH₃ rotations), the –CH₂–N linker (1 rotation), the C–N bond to the cyclopentyl ring (1 rotation), and the cyclopentyl ring itself (effectively 1 additional degree of freedom), yielding a substantially higher conformational entropy than all comparator molecules [1]. This elevated flexibility carries a dual implication: it enables adaptation to diverse binding-site geometries but imposes a larger entropic penalty upon target binding, potentially reducing binding affinity relative to more pre-organized analogs—an effect that must be considered when interpreting screening hit rates [3].

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency Molecular recognition

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Pharmacokinetic Differentiation

The target compound has 5 hydrogen bond acceptors (HBA) and a TPSA of 68.2 Ų [1][2]. The 5 HBA arise from the oxadiazole ring (2 N atoms + 1 O atom = 3 acceptors), the tertiary amine of the diethylamino group (1 acceptor), and the primary amine on the cyclopentyl group (1 acceptor) [1]. The 5-CF₃ analog (CID 43559946) possesses 7 HBA (the three additional fluorine atoms contribute as weak acceptors), while the unsubstituted analog (CID 132300794) has only 4 HBA, and the 5-cyclopropyl (CID 43559723) and 5-methyl (CID 16227878) analogs each have 4 HBA [1][3]. The TPSA of 68.2 Ų is identical to the dimethylamino analog but higher than all other comparators (64.9 Ų for each) [1]. According to the Veber criterion (TPSA ≤ 140 Ų for oral bioavailability), all compounds in this series are compliant, but the 3.3 Ų TPSA difference between the target and the non-aminoalkyl analogs may translate to a measurable decrease in passive membrane permeability when the diethylaminomethyl group is present [4].

Hydrogen bonding Polar surface area Oral bioavailability Blood-brain barrier Permeability

Fraction sp³ (Fsp3) and Three-Dimensional Character: Differentiation from Planar Heterocyclic Screening Compounds

The target compound exhibits a fraction sp³ (Fsp3) of 0.833, meaning that 10 of its 12 carbon atoms are sp³-hybridized, derived from the fully saturated cyclopentyl ring (5 sp³ carbons) and the two ethyl groups on the tertiary amine (4 sp³ carbons) plus the bridging methylene (1 sp³ carbon) [1][2]. The oxadiazole ring contributes 2 sp² carbons. This places the compound in an unusually three-dimensional region of chemical space for a heterocyclic building block [1]. The 5-methyl analog (CID 16227878) has an Fsp3 of 0.750 (6/8 sp³ carbons), the 5-cyclopropyl analog (CID 43559723) has Fsp3 of 0.800 (8/10 sp³ carbons), and the unsubstituted analog (CID 132300794) has Fsp3 of 0.714 (5/7 sp³ carbons) [1][3]. An Fsp3 ≥ 0.45 has been associated with higher clinical success rates, but values exceeding 0.7 are rare among commercial screening libraries and correlate with enhanced aqueous solubility and reduced promiscuous aggregation [4]. The target compound's Fsp3 of 0.833 is quantitatively superior to all comparator molecules and places it in the top decile of three-dimensional character among drug-like screening compounds [1][4].

Fsp3 Three-dimensionality Lead-likeness Structural diversity Screening library design

Commercial Purity Specifications and Salt Form Availability: Batch-to-Batch Reproducibility Considerations

The target compound is commercially available as both the free base (CAS 1208611-88-4, 95% purity) and the dihydrochloride salt (CAS 1208416-21-0, ≥95% purity), with at least one vendor (MolCore) offering the dihydrochloride at NLT 98% purity . The dihydrochloride salt (MW 311.25 g/mol) provides improved aqueous solubility and solid-state stability compared to the free base (MW 238.33 g/mol) due to the protonation of both the primary amine on the cyclopentyl ring and the tertiary diethylamino group [1]. The dimethylamino analog (CID 54592519) is also available as the dihydrochloride (purity 95%+, supplier-dependent), while the 5-CF₃, 5-cyclopropyl, and 5-methyl analogs are predominantly available only as free bases with variable purity specifications [2]. The availability of two well-defined salt forms with independent purity specifications provides procurement flexibility for different experimental workflows (e.g., the dihydrochloride for aqueous biochemistry assays; the free base for organic synthesis) that is not consistently offered across the analog series .

Purity specification Salt form Dihydrochloride Quality control Batch reproducibility

Evidence-Backed Research and Procurement Application Scenarios for 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine


Fragment-Based and Diversity-Oriented Screening Library Enrichment with High-Fsp3 Chemical Matter

The target compound's Fsp3 of 0.833—quantitatively superior to all examined analogs (0.714–0.800)—directly addresses the pharmaceutical industry's need for three-dimensional, saturated scaffolds in screening decks [1]. Procurement for diversity set expansion is justified when the goal is to increase the fraction of non-planar, 'lead-like' compounds, as supported by the Lovering et al. correlation between higher Fsp3 and improved clinical developability [2].

pH-Dependent Solubility and Permeability Profiling Studies Requiring a Titratable Basic Center

The target compound's large LogD shift from −2.53 (pH 5.5) to +0.59 (pH 7.4), a Δ of 3.12 log units, makes it a suitable tool compound for investigating pH-dependent cellular uptake and subcellular distribution [1]. This contrasts sharply with the essentially pH-insensitive 5-CF₃ analog and provides a measurable differentiation for scientists studying lysosomal trapping or pH-gradient-driven pharmacokinetics [2].

Synthetic Chemistry: Dual-Functional Building Block Requiring Orthogonal Reactivity of Primary and Tertiary Amines

The target compound's free base form (CAS 1208611-88-4) offers two chemically distinct amine environments—a primary amine on the cyclopentyl ring and a tertiary diethylamino group on the C5 side chain—enabling orthogonal derivatization strategies (e.g., amide coupling at the primary amine while the tertiary amine remains available for quaternization or N-oxide formation) [1]. This dual functionality is not simultaneously available in the unsubstituted, 5-methyl, or 5-CF₃ analogs, which lack the tertiary aminoalkyl appendage [2].

Aqueous Biochemistry and Biophysical Assays Requiring the Dihydrochloride Salt for Enhanced Solubility

The dihydrochloride salt (CAS 1208416-21-0, ≥95% purity, NLT 98% available) provides superior aqueous solubility for biochemical assays (e.g., SPR, ITC, enzyme kinetics) relative to the free base, supported by the protonation of both amine groups at neutral pH [1]. Procurement of the pre-formed dihydrochloride eliminates the need for in-house stoichiometric HCl addition and ensures defined counterion content, a practical advantage over comparator analogs that are predominantly available only as free bases [2].

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